4-[2-(2-Bromophenoxy)acetyl]morpholine-3-carbonitrile
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Overview
Description
4-[2-(2-Bromophenoxy)acetyl]morpholine-3-carbonitrile is a synthetic organic compound characterized by the presence of a bromophenoxy group, an acetyl group, a morpholine ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Bromophenoxy)acetyl]morpholine-3-carbonitrile typically involves the reaction of 2-bromophenol with chloroacetyl chloride to form 2-(2-bromophenoxy)acetyl chloride. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Bromophenoxy)acetyl]morpholine-3-carbonitrile can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromophenoxy group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine ring and the carbonitrile group.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride for reduction reactions.
Acids and bases: For hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce an oxidized morpholine derivative.
Scientific Research Applications
4-[2-(2-Bromophenoxy)acetyl]morpholine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(2-Bromophenoxy)acetyl]morpholine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine ring and carbonitrile group may also contribute to the compound’s biological effects by modulating cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-[2-(2-Bromophenoxy)ethyl]morpholine: Similar structure but lacks the acetyl and carbonitrile groups.
2-(2-Bromophenoxy)acetic acid: Contains the bromophenoxy group and acetic acid but lacks the morpholine ring and carbonitrile group.
Uniqueness
4-[2-(2-Bromophenoxy)acetyl]morpholine-3-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[2-(2-bromophenoxy)acetyl]morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3/c14-11-3-1-2-4-12(11)19-9-13(17)16-5-6-18-8-10(16)7-15/h1-4,10H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAVMLNFPXBFNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)COC2=CC=CC=C2Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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